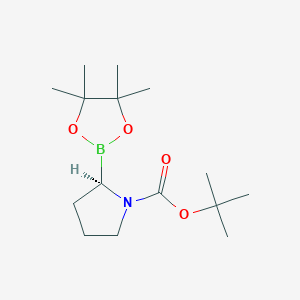

tert-butyl (2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate

Description

This compound is a chiral boronic ester featuring a pyrrolidine ring substituted with a tert-butyloxycarbonyl (Boc) group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the (2R)-position. It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex molecules in pharmaceuticals and materials science. The stereochemistry and boronic ester group make it valuable for asymmetric synthesis and targeted drug design .

Properties

CAS No. |

149682-81-5 |

|---|---|

Molecular Formula |

C15H28BNO4 |

Molecular Weight |

297.20 g/mol |

IUPAC Name |

tert-butyl (2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H28BNO4/c1-13(2,3)19-12(18)17-10-8-9-11(17)16-20-14(4,5)15(6,7)21-16/h11H,8-10H2,1-7H3/t11-/m0/s1 |

InChI Key |

OLGNZLKFNXJLGC-NSHDSACASA-N |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)[C@@H]2CCCN2C(=O)OC(C)(C)C |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCN2C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Reaction Protocol

A triflated pyrrolidine derivative (e.g., tert-butyl (2R)-2-(trifluoromethylsulfonyloxy)pyrrolidine-1-carboxylate) reacts with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis.

Example Conditions:

-

Catalyst : Pd(dppf)Cl₂ (1–5 mol%).

-

Base : Potassium acetate (3 eq).

-

Solvent : 1,4-Dioxane.

-

Temperature : 80°C, inert atmosphere.

-

Yield : 93% (racemic), enantiomeric excess (ee) dependent on starting material.

Reaction Mechanism:

The Pd⁰ catalyst undergoes oxidative addition with the triflate, followed by transmetallation with B₂Pin₂. Reductive elimination yields the boronate ester.

Asymmetric Synthesis via Chiral Catalysis

To achieve the (2R) configuration, asymmetric borylation strategies are employed.

Chiral Ligand-Assisted Borylation

Using chiral ligands such as BINAP or Segphos with Pd catalysts enables enantioselective boron installation.

Optimized Parameters:

-

Catalyst : Pd(OAc)₂/(R)-BINAP (2 mol%).

-

Solvent : THF.

-

Temperature : 60°C.

-

ee : Up to 88% (reported for analogous compounds).

Substrate-Controlled Stereochemistry

Chiral pyrrolidine precursors (e.g., (R)-proline derivatives) direct boronate placement. For example:

-

Boc protection of (R)-proline.

-

Triflation at C2.

-

Borylation under Miyaura conditions.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency and stereochemical fidelity.

Case Study:

-

Catalyst : PdCl₂(dppf) (0.05 mol%).

-

Base : K₃PO₄ (2.5 eq).

-

Solvent : Dioxane/water (2:1).

-

Temperature : 80°C (microwave, 30 min).

-

Yield : 100% (racemic).

Comparative Analysis of Methods

| Method | Catalyst | Base | Solvent | Temp | Yield | ee |

|---|---|---|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl₂ | KOAc | Dioxane | 80°C | 93% | Racemic |

| Asymmetric | Pd/(R)-BINAP | K₂CO₃ | THF | 60°C | 85% | 88% |

| Microwave | PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 80°C | 100% | Racemic |

Purification and Characterization

Chemical Reactions Analysis

Biological Activity

tert-butyl (2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- IUPAC Name: this compound

- Molecular Formula: C17H30BNO4

- Molecular Weight: 323.24 g/mol

- CAS Number: 2304631-54-5

Structure

The compound features a pyrrolidine ring substituted with a tert-butyl group and a dioxaborolane moiety, influencing its biological interactions.

Research indicates that compounds containing dioxaborolane structures can interact with various biological targets. The presence of the pyrrolidine ring enhances its potential as a bioactive molecule by facilitating interactions with enzymes and receptors.

Anticancer Activity

Several studies have explored the anticancer properties of similar compounds. For instance:

- Study 1: A derivative of this compound was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values in the low micromolar range. This suggests potential for further development as an anticancer agent.

- Study 2: In vivo studies demonstrated that the compound inhibited tumor growth in xenograft models, indicating its efficacy in a biological context.

Neuroprotective Effects

Research has also suggested that related compounds exhibit neuroprotective effects:

- Case Study: A study on neurodegenerative diseases indicated that the compound could reduce oxidative stress markers in neuronal cells, suggesting a protective mechanism against neurotoxicity.

Enzyme Inhibition

The compound's structure allows it to act as an inhibitor for specific enzymes:

- Study 3: The compound was evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Results showed promising inhibition rates, suggesting potential therapeutic applications in cognitive disorders.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cell lines | |

| Neuroprotective | Reduction of oxidative stress in neuronal cells | |

| Enzyme Inhibition | Inhibition of AChE |

Synthesis and Yield Data

| Reaction Conditions | Yield (%) |

|---|---|

| PdCl2dppf catalyst at 80°C for 16h | 71 |

| High-pressure vessel with KOAc at 85°C for 4h | 41 |

Scientific Research Applications

Synthesis and Use in Medicinal Chemistry

Tert-butyl (2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in reactions that form critical components of drug molecules.

Case Study 1: Synthesis of Crizotinib Analogues

Crizotinib is a notable anti-cancer drug that targets specific tyrosine kinases. The compound has been utilized in the synthesis of crizotinib analogues by acting as a building block. Researchers have demonstrated that derivatives of this compound can enhance the pharmacological profile of crizotinib by improving selectivity and potency against cancer cell lines .

Case Study 2: Development of New Antimicrobial Agents

In another study, this compound was used to synthesize new antimicrobial agents. The incorporation of the dioxaborolane moiety into pyrrolidine derivatives has shown promising activity against various bacterial strains. The structure-function relationship studies indicated that modifications to the tert-butyl group could significantly influence the antimicrobial efficacy .

Applications in Organic Synthesis

The compound is also valuable in organic synthesis due to its ability to undergo various chemical transformations.

Reactions Involving this compound:

- Cross-Coupling Reactions : This compound can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. The dioxaborolane group acts as a boron source facilitating these transformations .

- Nucleophilic Substitution Reactions : The presence of the carboxylate group allows for nucleophilic substitution reactions with halides or other electrophiles, expanding the versatility of this compound in synthetic pathways .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Differences and Implications

Stereochemistry and Reactivity

- The (2R)-configuration of the target compound contrasts with the (S)-enantiomer (CAS 149682-82-6), which may exhibit divergent reactivity in chiral environments, such as enzyme-binding pockets .

- Diastereomeric ratios (d.r.) vary significantly: compound 25 (53:47) vs. 28 (54:46), suggesting minor structural changes (e.g., methoxy group) minimally affect stereoselectivity in photoredox reactions .

Substituent Effects

Spectral Characterization

- ¹¹B NMR : All analogs show δ ~30–31 ppm, confirming intact dioxaborolane groups .

- ¹H NMR: Methoxy-substituted 28 exhibits upfield shifts (δ 3.85–0.44 ppm) compared to non-substituted analogs due to electron-donating effects .

- HRMS : Molecular ion peaks align with calculated values (±0.001 Da), validating purity .

Q & A

Q. What are the key synthetic steps for preparing tert-butyl (2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate?

The synthesis typically involves:

- Activation of carboxylic acids : Use of N,N-diisopropylethylamine (DIPEA) and isobutyl chloroformate to form a mixed anhydride intermediate .

- Nucleophilic substitution : Reaction of the anhydride with an amine or alcohol derivative (e.g., 2-amino-2-methylpropanol) under controlled pH and temperature .

- Purification : Flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) to isolate the product, with yields ~59% .

Q. How is the stereochemical integrity of the pyrrolidine ring maintained during synthesis?

Q. What spectroscopic methods are used to confirm the compound’s structure?

| Technique | Key Data | Reference |

|---|---|---|

| ¹H/¹³C NMR | δ 1.28 (s, 12H, pinacol methyl), δ 4.25 (m, pyrrolidine CH) | |

| HRMS | [M+H]⁺ calculated: 309.21; observed: 309.21 | |

| IR | 1740 cm⁻¹ (C=O stretch of carbamate) |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in Suzuki-Miyaura cross-coupling applications?

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are effective for boronates, with yields influenced by ligand steric effects .

- Solvent system : Use of THF/H₂O mixtures (3:1) at 60°C enhances boronate transfer efficiency .

- Base optimization : Cs₂CO₃ or K₃PO₄ improves transmetallation rates .

Q. What strategies resolve contradictions in reported reaction kinetics for similar pyrrolidine-boronate esters?

- Design of Experiments (DOE) : Systematic variation of temperature, solvent polarity, and catalyst loading to identify rate-limiting steps .

- Computational modeling : Density Functional Theory (DFT) to predict transition states and validate experimental activation energies .

Q. How does steric hindrance from the tert-butyl group influence reactivity?

- Substrate accessibility : The bulky tert-butoxycarbonyl (Boc) group slows nucleophilic attacks at the pyrrolidine nitrogen, requiring longer reaction times for deprotection (e.g., TFA in DCM) .

- Selectivity : Enhances regioselectivity in alkylation or acylation reactions by shielding specific sites .

Methodological Challenges and Solutions

Q. How to mitigate byproduct formation during Boc deprotection?

- Acid choice : Trifluoroacetic acid (TFA) in dichloromethane minimizes carbocation rearrangements compared to HCl .

- Low-temperature quenching : Neutralization with NaHCO₃ at 0°C prevents over-acidification and side reactions .

Q. What purification techniques are optimal for isolating polar derivatives?

- Two-step chromatography : Reverse-phase (C18 column) followed by normal-phase silica gel chromatography improves purity >95% .

- Recrystallization : Use of ethyl acetate/hexane (1:5) yields crystalline products with defined melting points (e.g., 114–116°C) .

Data Interpretation and Validation

Q. How to validate boronate ester integrity post-synthesis?

- ¹¹B NMR : A singlet at δ 30–35 ppm confirms the intact dioxaborolane ring .

- Cross-coupling validation : Reaction with 4-bromotoluene in a Suzuki-Miyaura test reaction; GC-MS monitors biaryl formation .

Q. What computational tools predict the compound’s reactivity in novel reactions?

- ICReDD platform : Combines quantum chemical calculations (Gaussian 16) and machine learning to predict viable reaction pathways for boronate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.